molecular formula C11H9F3O3 B1322577 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid CAS No. 200725-09-3

4-Oxo-4-(2-trifluoromethylphenyl)butyric acid

Cat. No. B1322577
M. Wt: 246.18 g/mol
InChI Key: XBHFJUYTHQXMEA-UHFFFAOYSA-N
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Description

4-Oxo-4-(2-trifluoromethylphenyl)butyric acid is a compound that appears to be related to various research areas, including organic synthesis and medicinal chemistry. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of compounds related to 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid can involve catalytic processes, as seen in the paper discussing the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst for dehydrative amidation between carboxylic acids and amines . This suggests that similar catalytic methods could potentially be applied to synthesize the compound of interest, taking advantage of the ortho-substituent effect to improve efficiency.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques, including X-ray crystallography. For instance, the absolute configurations of enantiomers of a related compound were determined using X-ray analysis . This implies that the molecular structure of 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid could also be elucidated using similar analytical methods to understand its stereochemistry and conformation.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied, such as the oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate . This study provides insights into the kinetics and mechanism of oxidation reactions that could be relevant to understanding how 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid might behave under oxidative conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of complexes formed with a structurally related compound, 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid, have been investigated, revealing information about hydration, crystallinity, and magnetic properties . These findings suggest that 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid could also form complexes with metal ions, which may have distinct physical and chemical characteristics.

Scientific Research Applications

Synthesis Techniques

4-Oxobutenoic acids, including 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid, are notable for their role as biologically active species and versatile intermediates in synthesis. A study by Uguen et al. (2021) highlights microwave-assisted synthesis techniques for these compounds, providing a more accessible method for their production across a range of substrates, which could have broad applications in chemical and pharmaceutical industries (Uguen et al., 2021).

Biocatalytic Applications

In the field of biocatalysis, Xu et al. (2020) explored the use of 2-Oxo-4-(hydroxymethylphosphinyl) butyric acid (related to 4-oxo-butyric acids) for the synthesis of herbicides, demonstrating the potential of these compounds in green chemistry and agricultural applications (Xu et al., 2020).

Nanotechnology and Photolithography

Ali et al. (2012) investigated the use of a derivative of 4-oxo-butyric acid in optical gating of synthetic ion channels in nanofluidic devices. This research suggests potential applications in nanotechnology, particularly in the development of light-induced controlled release systems and sensing technologies (Ali et al., 2012).

Antiviral Research

A study by Ismail et al. (2013) on 4-oxo-butyric acid derivatives provides insights into their potential use in antiviral therapy, specifically against Hepatitis C Virus (HCV). This indicates the potential of 4-oxo-butyric acids in the development of new antiviral drugs (Ismail et al., 2013).

Antitumor Applications

Research on 4-oxo-butenoic acid derivatives, as discussed by Miles et al. (1958), demonstrates their potential as anti-tumor agents, particularly in the treatment of breast carcinoma. This highlights the significance of 4-oxo-butyric acids in cancer research and therapy (Miles et al., 1958).

Radiotracer Development

Lee et al. (2008) investigated 16-oxo-hexadecanoic acid, a related compound, as a radiotracer for evaluating fatty acid metabolism in the myocardium. This research suggests potential applications of 4-oxo-butyric acids in medical imaging and diagnostics (Lee et al., 2008).

Safety And Hazards

This compound is classified as an irritant . It’s important to handle it with appropriate safety measures to avoid skin and eye contact, inhalation, and ingestion .

properties

IUPAC Name

4-oxo-4-[2-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)8-4-2-1-3-7(8)9(15)5-6-10(16)17/h1-4H,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHFJUYTHQXMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627092
Record name 4-Oxo-4-[2-(trifluoromethyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-(2-trifluoromethylphenyl)butyric acid

CAS RN

200725-09-3
Record name 4-Oxo-4-[2-(trifluoromethyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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